molecular formula C6H12O6 B1674395 Galactose CAS No. 3646-73-9

Galactose

Cat. No. B1674395
CAS RN: 3646-73-9
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-PHYPRBDBSA-N
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Description

Galactose is a monosaccharide, a simple sugar that is a member of a group of carbohydrates known as simple sugars . It is usually found in nature combined with other sugars, as in lactose (milk sugar) . Galactose is also found in complex carbohydrates and in carbohydrate-containing lipids .


Synthesis Analysis

Galactose is currently produced enzymatically in a kinetically-controlled reaction of lactose transgalactosylation catalyzed by β-galactosidases from different microbial strains . The enzymatic synthesis of Galactose, although being an established technology, still offers many technological challenges and opportunities for further development .


Molecular Structure Analysis

Galactose can exist in both open-chain and cyclic forms . The open-chain form has a carbonyl at the end of the chain . The molecular formula of galactose is C6H12O6 .


Chemical Reactions Analysis

Galactose metabolism involves several enzymes including galactose-1-phosphate uridyltransferase, galactokinase, and uridine diphosphate (UDP)-galactose-4′-epimerase . These enzymes are involved in the Leloir pathway, which is crucial for the conversion of galactose into glucose-1-phosphate .


Physical And Chemical Properties Analysis

Galactose is an odorless white solid . Its density is 1.5 g/cm3 . The molecular mass of galactose is 180.156 g/mol . The melting point is between 168–170 °C .

Scientific Research Applications

  • Brain Aging Models :

    • Galactose is used to create animal models for studying brain aging. Studies reveal that chronic administration of D-galactose in rodents mimics several features of aging, including neurobehavioral and neurochemical changes. However, the consistency of results across studies varies, indicating the need for refinement in these models (Sadigh-Eteghad et al., 2017).
  • Cognitive Functions and Learning :

    • Research on Wistar rats indicates that acute doses of D-galactose can have positive effects on learning and memory, but these effects diminish with chronic dosing. This suggests a complex relationship between galactose administration and cognitive functions (Chogtu et al., 2018).
  • Neurodegenerative Disease Research :

    • Oral treatment with galactose has shown promise in preventing cognitive deficits in animal models of Alzheimer's disease. It appears that galactose may provide an alternative source of energy in the brain, potentially alleviating glucose hypometabolism associated with neurodegenerative conditions (Salković-Petrisic et al., 2014).
  • Neuroprotection and Exercise :

    • Studies have demonstrated that moderate exercise can mitigate neurodegeneration in D-galactose-induced aging mice, highlighting the potential of lifestyle interventions in managing age-related neurodegenerative changes (Li et al., 2016).
  • Nutritional Perspectives and Aging :

    • Dietary interventions, such as the inclusion of fructo-oligosaccharides, have been explored in the context of D-gal
    actose-induced aging models. These studies indicate that specific dietary components might counteract some of the aging-related changes induced by galactose .
  • Gender Differences in Aging :

    • Research has shown that there are sex-dependent differences in response to D-galactose-induced aging in mice, with males and females exhibiting distinct patterns of vulnerability and behavioral changes. This highlights the importance of considering gender in aging research (Baeta-Corral et al., 2018).
  • Galactose Tolerance in Galactosaemia :

    • Studies on patients with classical galactosaemia suggest that they may have a high tolerance for oral galactose, indicating that strict dietary restrictions on small amounts of galactose may not be necessary (Bosch et al., 2004).
  • Oxidative Stress and Neuroprotection :

    • Research indicates that chronic exposure to D-galactose can lead to memory loss, neurodegeneration, and oxidative damage in mice. Protective effects have been observed with the use of antioxidants like R-α-lipoic acid, suggesting potential therapeutic avenues for age-related cognitive decline (Cui et al., 2006).
  • Galactose as a Hormetic Sugar :

    • A study exploring the acute effects of oral galactose on the redox regulatory network in rats suggests a hormetic hypothesis for galactose, proposing that its protective effects might stem from its pro-oxidative action at the biochemical level (Homolak et al., 2021).

Future Directions

Newborn screening identifies galactosemia and adherence to galactose-restricted diets has markedly reduced the acute neonatal symptoms from galactosemia . The dramatic response to dietary treatment has been a success story for newborn screening .

properties

IUPAC Name

(2S,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-PHYPRBDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189974
Record name alpha-​D-​Galactopyranose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Galactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000143
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

683.0 mg/mL
Record name D-Galactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000143
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

alpha-D-GALACTOSE

CAS RN

3646-73-9
Record name α-D-Galactopyranose
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Record name Galactose [USAN:NF]
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Record name alpha-​D-​Galactopyranose
Source EPA DSSTox
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Record name α-D-Galactopyranose
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Record name D-Galactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000143
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

170 °C
Record name D-Galactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000143
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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